molecular formula C10H11ClO2 B2977409 2-(4-ethoxyphenyl)acetyl Chloride CAS No. 10368-35-1

2-(4-ethoxyphenyl)acetyl Chloride

Cat. No.: B2977409
CAS No.: 10368-35-1
M. Wt: 198.65
InChI Key: DOJYHQGYPJKSPT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)acetyl chloride is an acyl chloride derivative characterized by an ethoxy-substituted phenyl group attached to an acetyl chloride backbone. Acyl chlorides of this class are typically reactive intermediates used in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to undergo nucleophilic substitution or acylation reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJYHQGYPJKSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-ethoxyphenyl)acetyl chloride can be synthesized through the reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride or phosphorus trichloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions usually require heating under reflux for several hours until the evolution of hydrogen chloride gas ceases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    2-(4-ethoxyphenyl)acetic acid: Formed from hydrolysis.

    2-(4-ethoxyphenyl)ethanol: Formed from reduction.

Scientific Research Applications

2-(4-ethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO2C_{10}H_{11}ClO_2. It is a derivative of acetyl chloride, with a 4-ethoxyphenyl group substituting the acetyl group. This compound is used in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Chemistry As an intermediate in the synthesis of complex organic molecules.
  • Biology In the preparation of bioactive compounds for studying biological pathways.
  • Medicine As a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
  • Industry In the production of agrochemicals and other industrial chemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine are used.
  • Hydrolysis In the presence of water or aqueous base, it hydrolyzes to form 2-(4-ethoxyphenyl)acetic acid. Water or aqueous sodium hydroxide are used.
  • Reduction It can be reduced to 2-(4-ethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride. Lithium aluminum hydride in anhydrous ether is used.

The major products formed include amides (from reaction with amines), esters (from reaction with alcohols), thioesters (from reaction with thiols), 2-(4-ethoxyphenyl)acetic acid (from hydrolysis), and 2-(4-ethoxyphenyl)ethanol (from reduction).

The biological activity of this compound primarily involves its interaction with proteins, such as enzymes and receptors. These interactions can lead to conformational changes in the target proteins, either enhancing or inhibiting their functions. This modulation can affect various biochemical pathways, including metabolic processes that are critical for cellular function.

Antioxidant Properties

Compounds containing acetyl groups typically demonstrate enhanced antioxidant activity. Studies suggest that the introduction of an acetyl group can improve the radical scavenging ability of related compounds. While direct studies on this compound are scarce, its structural similarities to known antioxidants imply potential activity.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of acetyl chlorides and evaluated their biological activities using MTT assays against cancer cell lines. The results indicated that compounds with similar substituents exhibited varying degrees of cytotoxicity against glioblastoma and breast cancer cells.
  • Antimicrobial Testing : In a comparative study of various acetyl derivatives, compounds structurally akin to this compound demonstrated promising activity against Gram-positive bacteria. This suggests that further exploration into this specific compound could yield beneficial results in combating infections.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various derivatives that can interact with biological targets and pathways .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Substituted Phenylacetyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Reactivity Traits Primary Applications Safety Profile
2-(4-Ethoxyphenyl)acetyl chloride (inferred) C₁₀H₁₁ClO₂ 198.65 ~200–220 (est.) <25 (est.) Moderate reactivity (electron-donating ethoxy group) Pharmaceutical intermediates, agrochemicals Likely irritant (acyl chloride hazard)
2-(4-Fluorophenyl)acetyl chloride C₈H₆ClFO 172.58 102–104 (12 Torr) 47–48 High reactivity (electron-withdrawing fluorine) Drug synthesis (e.g., Gefitinib) Corrosive, moisture-sensitive
4-Methoxyphenylacetyl chloride C₉H₉ClO₂ 184.62 Not reported Not reported Moderate reactivity (methoxy donor) Organic synthesis, peptide coupling Irritant, hygroscopic
2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetyl chloride C₁₄H₉Cl₃O₂ 315.58 Not reported Not reported High reactivity (dual chloro groups) Agrochemical intermediates Toxic, environmental hazard

Key Observations:

Electronic Effects :

  • Electron-donating groups (e.g., ethoxy, methoxy) reduce the electrophilicity of the carbonyl carbon, leading to slower nucleophilic substitution compared to electron-withdrawing substituents (e.g., fluorine, chlorine) .
  • Chlorine substituents (as in ) enhance reactivity due to their inductive electron-withdrawing effect, making the compound more prone to hydrolysis or acylation .

Biological Activity

2-(4-Ethoxyphenyl)acetyl chloride, with the molecular formula C10H11ClO2, is an organic compound derived from acetyl chloride. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of the ethoxy group influences its reactivity and properties, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

The biological activity of this compound primarily involves its interaction with proteins, such as enzymes and receptors. These interactions can lead to conformational changes in the target proteins, either enhancing or inhibiting their functions. This modulation can affect various biochemical pathways, including metabolic processes that are critical for cellular function.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME). Factors such as the compound's chemical structure and administration route significantly influence these processes. Understanding these parameters is crucial for evaluating the compound's therapeutic potential.

Chemical Reactions

This compound is known to undergo several chemical reactions:

  • Nucleophilic Substitution : It reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.
  • Hydrolysis : In aqueous conditions, it hydrolyzes to yield 2-(4-ethoxyphenyl)acetic acid.
  • Reduction : It can be reduced to form 2-(4-ethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride.

Antioxidant Properties

Compounds containing acetyl groups typically demonstrate enhanced antioxidant activity. Studies suggest that the introduction of an acetyl group can improve the radical scavenging ability of related compounds. While direct studies on this compound are scarce, its structural similarities to known antioxidants imply potential activity .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of acetyl chlorides and evaluated their biological activities using MTT assays against cancer cell lines. The results indicated that compounds with similar substituents exhibited varying degrees of cytotoxicity against glioblastoma and breast cancer cells .
  • Antimicrobial Testing : In a comparative study of various acetyl derivatives, compounds structurally akin to this compound demonstrated promising activity against Gram-positive bacteria. This suggests that further exploration into this specific compound could yield beneficial results in combating infections .

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(4-Methoxyphenyl)acetyl chlorideAcetyl derivativeAntimicrobial properties
2-(4-Chlorophenyl)acetyl chlorideAcetyl derivativeAnticancer activity
2-(4-Fluorophenyl)acetyl chlorideAcetyl derivativeAntioxidant properties

The unique ethoxy group in this compound differentiates it from other similar compounds, potentially influencing its reactivity and biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-ethoxyphenyl)acetyl chloride, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via acylation of 4-ethoxyphenylacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include refluxing the acid with the chlorinating agent under anhydrous conditions, followed by solvent removal under reduced pressure. Purity is validated using FT-IR (to confirm acyl chloride C=O stretch at ~1800 cm⁻¹) and ¹H/¹³C NMR (to verify absence of residual solvents or unreacted starting materials) .
  • Quality Control : Thin-layer chromatography (TLC) or HPLC with UV detection ensures no side products. Quantitative analysis via titration (e.g., with ethanolamine to measure active chloride content) may also be employed .

Q. How can the crystal structure of derivatives of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from solvents like dichloromethane/hexane. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and structures are refined using SHELXL .
  • Key Parameters : Look for dihedral angles between the ethoxyphenyl group and the acetyl chloride moiety (typically ~80–85° in related compounds) and hydrogen-bonding networks (e.g., N–H⋯O interactions in amide derivatives) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use anhydrous conditions under inert gas (N₂/Ar) due to moisture sensitivity. Employ gloves (nitrile), safety goggles, and fume hoods to prevent exposure to corrosive vapors .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in nucleophilic acyl substitutions involving this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and charge distribution. The electron-withdrawing ethoxy group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants in acetonitrile) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or dynamic effects. Use variable-temperature NMR to probe conformational exchange or employ 2D techniques (HSQC, HMBC) to assign ambiguous signals .
  • Crystallographic Cross-Check : Validate proposed structures against SC-XRD data, particularly for regioisomeric byproducts .

Q. How does the electronic nature of the 4-ethoxy group influence the compound’s reactivity in multi-step syntheses?

  • Mechanistic Insight : The para-ethoxy group acts as an electron donor via resonance, stabilizing intermediates in SNAr (nucleophilic aromatic substitution) or Friedel-Crafts reactions. For example, in synthesizing heterocycles, this group directs electrophilic attack to specific positions .
  • Experimental Design : Compare reaction outcomes with analogs lacking the ethoxy group (e.g., 4-chlorophenyl derivatives) to isolate electronic effects .

Q. What advanced techniques characterize degradation products of this compound under hydrolytic conditions?

  • Analytical Workflow : Use LC-MS/MS to identify hydrolysis products (e.g., 4-ethoxyphenylacetic acid). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics. Isotopic labeling (¹⁸O-water) traces hydrolysis pathways .
  • Mitigation : Stabilize the compound by storing it under anhydrous conditions with molecular sieves .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthesis : Multi-step protocols from substituted phenol precursors .
  • Safety : OSHA-compliant guidelines for acyl chloride handling .

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